Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate
Overview
Description
Enarodustat, also known by its development code JTZ-951 and brand name Enaroy, is a drug primarily used for the treatment of anemia, particularly anemia associated with chronic kidney disease. It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase, which plays a crucial role in the regulation of erythropoiesis (the production of red blood cells) under hypoxic conditions .
Mechanism of Action
Target of Action
Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate is primarily used as an intermediate in organic synthesis . It is often incorporated into the structure of ligands in metal-catalyzed chemistry . The trifluoromethyl groups in the compound can alter the electron density of the ligand, thereby influencing its catalytic effect .
Mode of Action
The compound’s most important transformation is through the Suzuki coupling reaction, which connects molecular fragments to the target molecule . This process involves the exchange of a boron atom in the compound with a halogen atom in another molecule, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s primary role in biochemical pathways is as a building block in the synthesis of more complex molecules . Its use in the Suzuki coupling reaction allows for the construction of biaryl compounds, which are common structural motifs in many biologically active compounds .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use and the properties of the final product .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Additionally, the compound’s melting point is between 217 and 220 degrees Celsius, and its boiling point is 248.1±50.0 degrees Celsius under one atmosphere of pressure , indicating that it is stable under normal conditions but can decompose under high heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enarodustat involves multiple steps, starting from the preparation of the core triazolopyridine structure. The key steps include:
- Formation of the triazolopyridine core through cyclization reactions.
- Introduction of the phenylethyl group via Friedel-Crafts alkylation.
- Hydroxylation of the pyridine ring.
- Formamidation to introduce the formamido group.
- Final acylation to attach the acetic acid moiety.
Industrial Production Methods: Industrial production of Enarodustat follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Enarodustat undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Various substituents on the triazolopyridine core can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve the use of strong bases or acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of a nitro group results in an amine .
Scientific Research Applications
Enarodustat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study hypoxia-inducible factor-prolyl hydroxylase inhibitors.
Biology: Investigated for its role in regulating erythropoiesis and its effects on cellular responses to hypoxia.
Medicine: Primarily used in the treatment of anemia associated with chronic kidney disease
Industry: Enarodustat’s synthesis and production methods are studied to improve industrial manufacturing processes and ensure high-quality pharmaceutical products
Comparison with Similar Compounds
Daprodustat: Another hypoxia-inducible factor-prolyl hydroxylase inhibitor used for the treatment of anemia.
Roxadustat: Similar in function, used for anemia associated with chronic kidney disease.
Vadadustat: Also inhibits hypoxia-inducible factor-prolyl hydroxylase and is used for similar indications.
Uniqueness of Enarodustat: Enarodustat is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has shown efficacy in both non-dialysis and dialysis-dependent chronic kidney disease patients, with a favorable safety profile. Its oral administration offers a convenient alternative to injectable erythropoiesis-stimulating agents .
Properties
IUPAC Name |
potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHMTVMZBOZGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BF9K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635435 | |
Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166328-09-2 | |
Record name | Borate(1-), [3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166328-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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